molecular formula C4H6Cl2N2Pd B079597 Bis(acetonitrile)palladium(II) Dichloride CAS No. 14592-56-4

Bis(acetonitrile)palladium(II) Dichloride

Cat. No.: B079597
CAS No.: 14592-56-4
M. Wt: 259.43 g/mol
InChI Key: RBYGDVHOECIAFC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Bis(acetonitrile)dichloropalladium(II) acts as a reagent and a catalyst for reactions that require soluble Pd(II) . It reacts with 1,5-cyclooctadiene to give dichloro(1,5‐cyclooctadiene)palladium .

Safety and Hazards

Bis(acetonitrile)dichloropalladium(II) is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

Future Directions

Bis(acetonitrile)dichloropalladium(II) is used as a catalyst for greener Sonagashira coupling in TPGS-750-M . It is also used in an ether-directed aza-Claisen rearrangement .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(acetonitrile)palladium(II) Dichloride is typically prepared by reacting palladium(II) chloride with acetonitrile. The reaction mixture is stirred at 100-120°C for 3-12 hours in a pre-heated oil bath. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered. The filtrate is washed with 5% aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated in vacuo. The crude product is then purified by preparative thin-layer chromatography .

Industrial Production Methods: Industrial production methods for bis(acetonitrile)dichloropalladium(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and reaction time, are optimized for industrial-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(acetonitrile)palladium(II) Dichloride undergoes various types of reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Organohalides
  • Organometallic reagents (e.g., boronic acids, stannanes, and zinc reagents)
  • Bases (e.g., potassium carbonate, sodium hydroxide)
  • Solvents (e.g., acetonitrile, toluene, dimethylformamide)

Major Products: The major products formed from these reactions are typically organic compounds with new carbon-carbon or carbon-heteroatom bonds, depending on the specific coupling reaction employed .

Comparison with Similar Compounds

Uniqueness: Bis(acetonitrile)palladium(II) Dichloride is unique due to its high solubility in organic solvents and its versatility as a catalyst in various coupling reactions. Its ability to facilitate a wide range of reactions makes it a valuable compound in both academic and industrial research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Bis(acetonitrile)dichloropalladium(II) can be achieved through the reaction of palladium(II) chloride with acetonitrile in the presence of a suitable reducing agent.", "Starting Materials": ["Palladium(II) chloride", "Acetonitrile", "Reducing agent (e.g. sodium borohydride)"], "Reaction": [ "Step 1: Dissolve palladium(II) chloride in acetonitrile to form a pale yellow solution.", "Step 2: Add the reducing agent slowly to the solution while stirring vigorously.", "Step 3: The color of the solution changes from pale yellow to dark brown indicating the formation of Bis(acetonitrile)dichloropalladium(II).", "Step 4: Filter the dark brown solution to remove any impurities.", "Step 5: Wash the resulting solid with a suitable solvent such as ethanol or acetone.", "Step 6: Dry the solid under vacuum to obtain Bis(acetonitrile)dichloropalladium(II) as a dark brown powder." ] }

CAS No.

14592-56-4

Molecular Formula

C4H6Cl2N2Pd

Molecular Weight

259.43 g/mol

IUPAC Name

acetonitrile;dichloropalladium

InChI

InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2

InChI Key

RBYGDVHOECIAFC-UHFFFAOYSA-L

SMILES

CC#N.CC#N.Cl[Pd]Cl

Canonical SMILES

CC#N.CC#N.Cl[Pd]Cl

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(acetonitrile)palladium(II) Dichloride
Reactant of Route 2
Bis(acetonitrile)palladium(II) Dichloride
Reactant of Route 3
Bis(acetonitrile)palladium(II) Dichloride
Reactant of Route 4
Bis(acetonitrile)palladium(II) Dichloride
Reactant of Route 5
Bis(acetonitrile)palladium(II) Dichloride
Reactant of Route 6
Bis(acetonitrile)palladium(II) Dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.